molecular formula C10H12Cl3N B8182236 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride

1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride

Cat. No.: B8182236
M. Wt: 252.6 g/mol
InChI Key: CGWUNQMOBQALFL-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride is an organic compound with the molecular formula C10H12Cl3N. It is a derivative of phenylbutenamine, characterized by the presence of two chlorine atoms on the phenyl ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride can be synthesized through a multi-step process involving the following key steps:

    Starting Material: The synthesis begins with the preparation of 3,4-dichlorophenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.

    Alkylation: The amine is then alkylated with 3-chloropropene under basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields.

    Purification: Employing advanced purification techniques like recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with substituted functional groups on the phenyl ring.

Scientific Research Applications

1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)but-2-en-1-amine hydrochloride
  • 1-(3,4-Dichlorophenyl)but-3-en-2-amine hydrochloride
  • 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrobromide

Uniqueness: 1-(3,4-Dichlorophenyl)but-3-en-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the position of the amine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)but-3-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c1-2-3-10(13)7-4-5-8(11)9(12)6-7;/h2,4-6,10H,1,3,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWUNQMOBQALFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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